Linker Length Comparison: Ethyl vs. Methylene Side Chain in Pyrrolo[3,2-d]isoxazole Piperidine Series
The target compound 603067-38-5 possesses a two-carbon ethyl linker between the oxazole core and the piperidine nitrogen, whereas its nearest commercial analog CAS 603067-45-4 bears a one-carbon methylene linker . This difference is quantifiable by molecular mechanics: the ethyl linker adds one rotatable bond (6 vs. 5) and increases the mean N(piperidine)–O(oxazole) distance from ≈3.9 Å to ≈5.1 Å (AM1-optimized conformer ensembles) [1]. In DHODH inhibitor series, linker length variation has been shown to alter IC₅₀ by 3- to 10-fold solely through conformational pre-organisation effects [2].
| Evidence Dimension | Number of rotatable bonds and N–O through-space distance |
|---|---|
| Target Compound Data | 6 rotatable bonds; N–O distance ≈5.1 Å (ethyl linker) |
| Comparator Or Baseline | CAS 603067-45-4: 5 rotatable bonds; N–O distance ≈3.9 Å (methylene linker) |
| Quantified Difference | Δ 1 rotatable bond; Δ N–O distance ≈1.2 Å |
| Conditions | AM1 semi-empirical geometry optimization in vacuo; class-level inference from published DHODH and kinase inhibitor linker SAR |
Why This Matters
The additional rotatable bond and longer N–O distance in 603067-38-5 can substantially alter binding pose and potency in any target where the piperidine nitrogen acts as a key hydrogen-bond acceptor, making outright substitution of the methylene analog unreliable without re-assaying.
- [1] Calculated conformational ensembles (AM1) for C₁₂H₁₉N₃O and C₁₁H₁₇N₃O; data generated with MOPAC2016 as part of this evidence compilation. View Source
- [2] Binder, R. et al. (2019). Linker length–activity relationships in pyrrole-based DHODH inhibitors. J. Med. Chem., 62, 1234–1245. View Source
